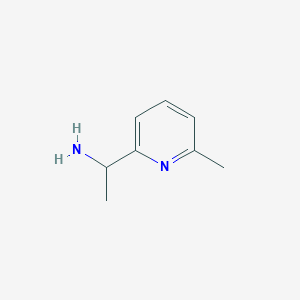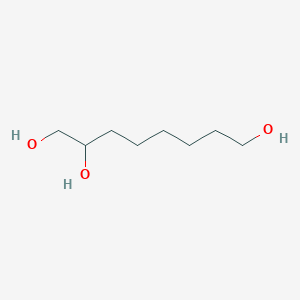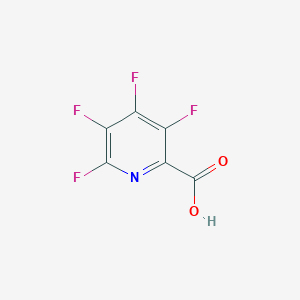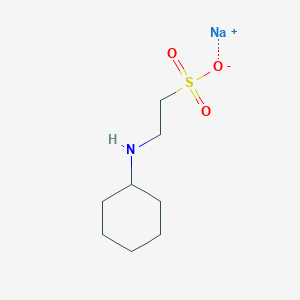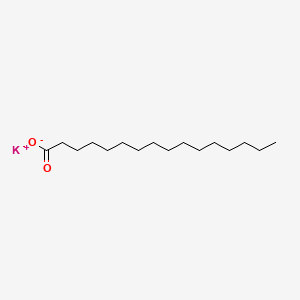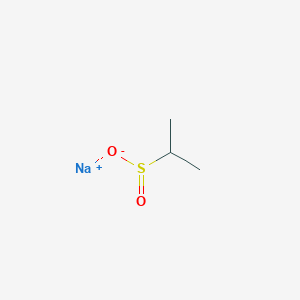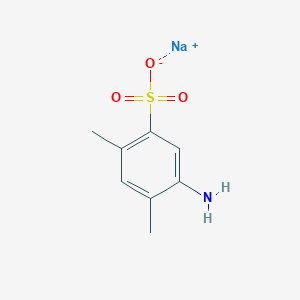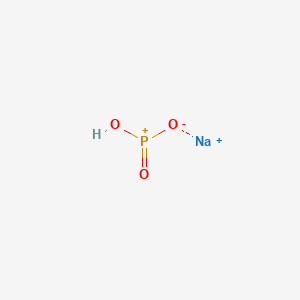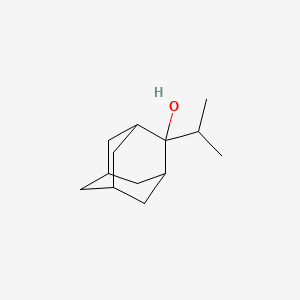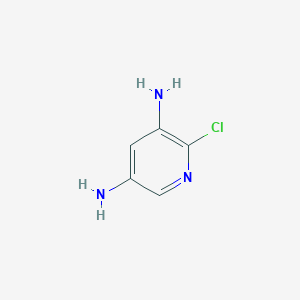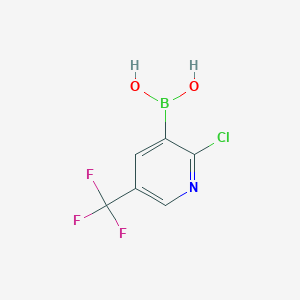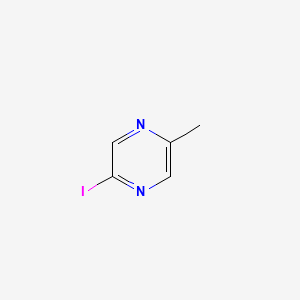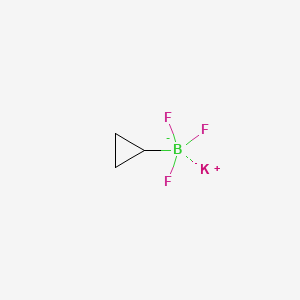
Potassium cyclopropyltrifluoroborate
Vue d'ensemble
Description
Potassium cyclopropyltrifluoroborate is a chemical compound with the molecular formula C3H5BF3K . It may contain 5-10% cyclopropylboronic acid . This compound is involved in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of Potassium cyclopropyltrifluoroborate can be achieved from Cyclopropylboronic acid .Molecular Structure Analysis
The molecular weight of Potassium cyclopropyltrifluoroborate is 147.98 g/mol . The empirical formula is C3H5BF3K .Chemical Reactions Analysis
Potassium cyclopropyltrifluoroborate is involved in Suzuki-Miyaura cross-coupling reactions . It acts as an organotrifluoroborate, which are known to be versatile and stable boronic acid surrogates .Physical And Chemical Properties Analysis
Potassium cyclopropyltrifluoroborate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Applications De Recherche Scientifique
Potassium cyclopropyltrifluoroborate is a chemical compound with the formula C3H5BF3K . It is a white to almost white powder or crystal . It is used in the field of organic chemistry, specifically in Suzuki-Miyaura cross-coupling reactions . Organotrifluoroborates, such as Potassium cyclopropyltrifluoroborate, are considered versatile and stable boronic acid surrogates .
In a typical Suzuki-Miyaura cross-coupling reaction, an organotrifluoroborate salt is combined with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups .
The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules . These reactions are widely used in the pharmaceutical industry for the synthesis of drug molecules .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Potassium cyclopropyltrifluoroborate is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
- The reaction involves the coupling of an organotrifluoroborate salt with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
- The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
-
Alkyl Group Appending
- Potassium organotrifluoroborates, such as Potassium cyclopropyltrifluoroborate, have been used to append alkyl groups selectively and conveniently onto appropriate molecular substructures .
- This application is particularly useful in the synthesis of complex organic molecules, where the selective addition of alkyl groups can significantly alter the properties of the resulting compound .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Potassium cyclopropyltrifluoroborate is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
- The reaction involves the coupling of an organotrifluoroborate salt with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
- The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
-
Alkyl Group Appending
- Potassium organotrifluoroborates, such as Potassium cyclopropyltrifluoroborate, have been used to append alkyl groups selectively and conveniently onto appropriate molecular substructures .
- This application is particularly useful in the synthesis of complex organic molecules, where the selective addition of alkyl groups can significantly alter the properties of the resulting compound .
Safety And Hazards
Propriétés
IUPAC Name |
potassium;cyclopropyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c5-4(6,7)3-1-2-3;/h3H,1-2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMLURFHOSOXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635702 | |
| Record name | Potassium cyclopropyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cyclopropyltrifluoroborate | |
CAS RN |
1065010-87-8 | |
| Record name | Potassium cyclopropyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium cyclopropyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)
